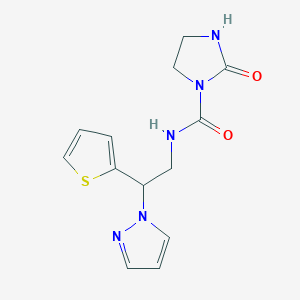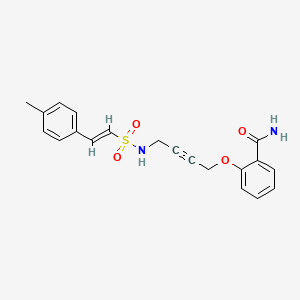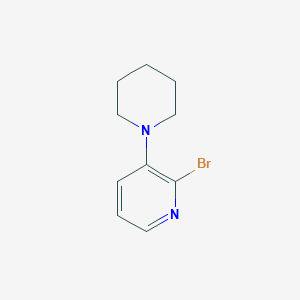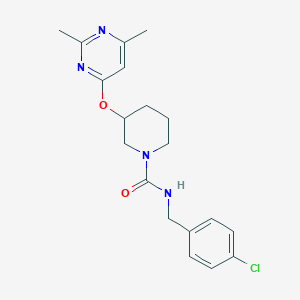![molecular formula C23H21N3O3S2 B2823087 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-16-5](/img/structure/B2823087.png)
4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methylbenzothiazole group, and a pyridinylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 4-methylbenzo[d]thiazol-2-yl component, for example, consists of a benzene ring fused with a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the 4-methylbenzo[d]thiazol-2-yl component has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- The study on the synthesis of "3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide," a key intermediate of Tianeptine, utilized a compound with similar functional groups, demonstrating the compound's role in synthesizing complex heterocycles through methods like condensation, methylation, and cyclization (Z. Xiu-lan, 2009).
Photophysical Properties and Material Sciences
- Research on "Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles with Sulfur-Containing Groups on the Aromatic Ring at the 2-Position" explored the effects of sulfur-containing functional groups on the electronic structures of thiazoles, showcasing the compound's potential in developing new materials with specific photophysical properties (T. Murai, Hidenori Furukawa, K. Yamaguchi, 2018).
Antimicrobial and Antifungal Activity
- The creation of "2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides" extended derivatives of sulfonyl-substituted nitrogen-containing heterocycles, demonstrating significant antimicrobial and antifungal activity, highlighting the potential of similar compounds in pharmaceutical applications (I. Sych et al., 2019).
Biological Evaluation and Drug Discovery
- "Synthesis, Spectral Studies and C-S Bond Fission of Some Novel Alkyl [(Substituted Phenylsulfonyl)-Methyl]-3-Nitrobenzoates and Their Sulfinyl Derivatives" provided insights into the synthesis and structural analysis of compounds with a focus on the carbon-sulfur bond fission, relevant to the development of novel therapeutic agents (A. El-Bardan, 1992).
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
- An investigation into "Absorption, Distribution, Metabolism, and Excretion of [14C]GDC-0449 (Vismodegib)," highlighted the metabolic pathways, including unique ones via pyridine ring opening, relevant to understanding the ADME profile of drugs with similar structural motifs (Qin Yue et al., 2011).
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-31(28,29)19-12-10-17(11-13-19)22(27)26(15-18-8-4-5-14-24-18)23-25-21-16(2)7-6-9-20(21)30-23/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBPNQHEFLLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)
![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)
![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![N-[(pyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

